molecular formula C11H16N6O4 B11256583 2-((4-Amino-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)amino)acetic acid

2-((4-Amino-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)amino)acetic acid

Cat. No.: B11256583
M. Wt: 296.28 g/mol
InChI Key: SPUHXABHTGYBPU-UHFFFAOYSA-N
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Description

2-((4-Amino-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)amino)acetic acid is a complex organic compound featuring a pyrimidine ring substituted with amino, nitro, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)amino)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the amino, nitro, and piperidinyl substituents. The final step involves the attachment of the aminoacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative.

Scientific Research Applications

2-((4-Amino-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.

Uniqueness

2-((4-Amino-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N6O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-[(4-amino-5-nitro-6-piperidin-1-ylpyrimidin-2-yl)amino]acetic acid

InChI

InChI=1S/C11H16N6O4/c12-9-8(17(20)21)10(16-4-2-1-3-5-16)15-11(14-9)13-6-7(18)19/h1-6H2,(H,18,19)(H3,12,13,14,15)

InChI Key

SPUHXABHTGYBPU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O

Origin of Product

United States

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